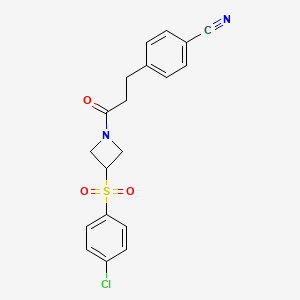

4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

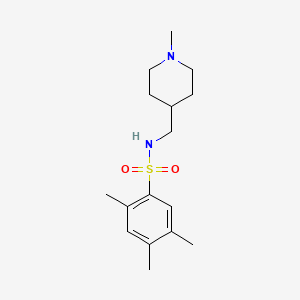

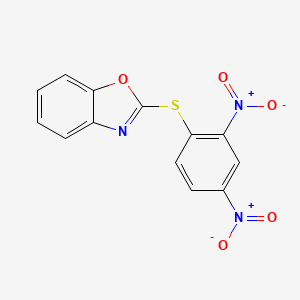

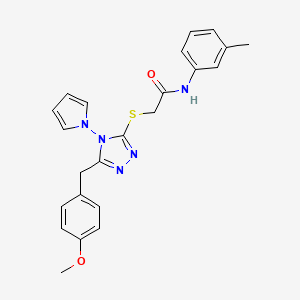

The compound “4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a benzonitrile group, which consists of a benzene ring attached to a nitrile group . The presence of a sulfonyl group indicates that this compound might be a sulfone .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an azetidine ring, which is a type of heterocycle. This ring is substituted with a sulfonyl group attached to a chlorophenyl group, and a propyl group attached to a benzonitrile .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the azetidine ring might undergo ring-opening reactions, and the sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar sulfonyl and nitrile groups might increase its solubility in polar solvents .Scientific Research Applications

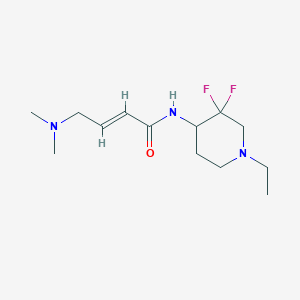

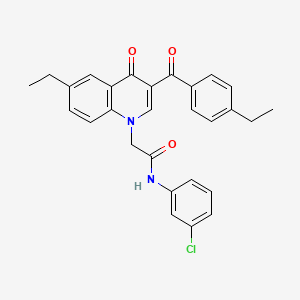

Medicinal Chemistry and Drug Development

The unique azetidine and benzonitrile moieties in this compound make it an interesting candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some studies have investigated its interaction with specific protein targets, aiming to develop new therapies for diseases such as cancer, inflammation, or infectious disorders .

Anticancer Properties

Preliminary in vitro studies suggest that this compound exhibits anticancer activity against certain cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Researchers have investigated its mechanism of action and explored modifications to enhance its potency. Further studies are needed to validate its efficacy and safety .

Materials Science and Polymer Chemistry

The presence of both azetidine and oxetane rings makes this compound interesting for polymerization reactions. Scientists have explored its use as a monomer in the synthesis of functional polymers. These polymers could find applications in adhesives, coatings, and other materials due to their unique properties .

Organocatalysis and Asymmetric Synthesis

Researchers have utilized this compound as an organocatalyst in various reactions. Its chiral center allows for asymmetric transformations, making it valuable in enantioselective synthesis. Applications include the preparation of complex molecules and natural product derivatives .

Agrochemicals and Pest Control

The sulfonyl group in this compound may contribute to its bioactivity. Investigations into its pesticidal properties have been conducted. Researchers explore its potential as a lead compound for developing environmentally friendly insecticides or herbicides .

Photophysical Properties and Sensors

The electron-rich aromatic system in the benzonitrile moiety suggests potential as a fluorophore. Scientists have studied its photophysical behavior, including fluorescence emission and solvatochromism. Applications include chemical sensors and probes for detecting specific analytes .

Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. DOI: 10.3390/molecules28031091

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[3-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-16-6-8-17(9-7-16)26(24,25)18-12-22(13-18)19(23)10-5-14-1-3-15(11-21)4-2-14/h1-4,6-9,18H,5,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEDJAIJGONAQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)

![3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2431257.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)